molecular formula C19H17ClFNO3S B2879189 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 899215-04-4

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2879189
CAS No.: 899215-04-4
M. Wt: 393.86
InChI Key: HKKIUYZWUZSGDG-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one family. Its structure features a butyl group at position 1, a 4-chlorobenzenesulfonyl substituent at position 3, and a fluorine atom at position 6 of the quinoline core. This compound is synthesized via nucleophilic substitution and sulfonylation reactions, with purification typically achieved through thin-layer chromatography (TLC) using solvent systems like dichloromethane/methanol . Its molecular formula is C₁₉H₁₈ClFNO₃S, with a molecular weight of approximately 405.89 g/mol .

Properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKIUYZWUZSGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base.

    Sulfonylation: The chlorobenzenesulfonyl group is introduced by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinolone derivatives with altered electronic properties.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the binding affinity to the target enzymes, increasing its antibacterial efficacy.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Position 1 Position 3 Position 6 Molecular Formula Molecular Weight (g/mol)
Target Compound (This Work) Butyl 4-Chlorobenzenesulfonyl Fluoro C₁₉H₁₈ClFNO₃S 405.89
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl analog Propyl 4-Chlorobenzenesulfonyl Ethoxy C₂₀H₂₀ClNO₄S 405.90
1-Butyl-3-(naphthalene-1-carbonyl) analog Butyl Naphthalene-1-carbonyl C₂₄H₂₁NO₂ 356.00
3-(4-Methoxybenzoyl)-1-pentyl analog Pentyl 4-Methoxybenzoyl C₂₂H₂₃NO₃ 350.00
3-(Benzenesulfonyl)-1-(4-methylbenzyl) analog 4-Methylbenzyl Benzenesulfonyl Fluoro C₂₃H₁₈FNO₃S 419.46

Key Observations:

Position 1 Substituents: The butyl group in the target compound provides moderate lipophilicity compared to pentyl (compound 94) or 4-methylbenzyl (), which may enhance membrane permeability but reduce aqueous solubility .

Position 3 Substituents :

  • The 4-chlorobenzenesulfonyl group in the target compound is more electron-withdrawing than naphthalene-1-carbonyl (compound 80) or 4-methoxybenzoyl (compound 93), leading to increased stability and altered electronic properties .
  • Sulfonyl groups generally improve metabolic resistance compared to ester or carbonyl functionalities .

Position 6 Substituents :

  • The fluoro atom in the target compound enhances electronegativity and bioavailability compared to ethoxy () or unsubstituted analogs (compound 93). Fluorine’s small size minimizes steric disruption while modulating pKa .

Physicochemical and Spectroscopic Comparisons

Table 2: Purification Methods and Spectral Data

Compound Name Purification Solvent System IR (S=O Stretch, cm⁻¹) ¹H NMR Key Features (CDCl₃)
Target Compound Dichloromethane/methanol ~1350, ~1150 δ 8.5–7.2 (aromatic H), δ 1.6 (butyl CH₂)
1-Butyl-3-(naphthalene-1-carbonyl) (80) Dichloromethane/methanol ~1680 (C=O) δ 8.8–7.5 (naphthalene H)
3-(4-Methoxybenzoyl)-1-pentyl (94) Dichloromethane/methanol ~1650 (C=O), ~1250 (OCH₃) δ 7.9–6.9 (methoxybenzoyl H)

Key Observations:

  • The 4-chlorobenzenesulfonyl group in the target compound produces distinct IR peaks at ~1350 and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretching), absent in carbonyl-containing analogs .
  • In ¹H NMR, the butyl chain resonates at δ 1.6 (methylene protons), while aromatic protons for the 4-chlorobenzenesulfonyl group appear downfield (δ 7.8–7.2) due to electron withdrawal .

Biological Activity

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClFNO3S
  • Molecular Weight : 373.86 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, potentially inhibiting enzymes involved in inflammatory or proliferative pathways.
  • Receptor Modulation : The compound may modulate receptors linked to neurotransmitter systems, influencing CNS disorders.
  • Signal Pathway Interference : It may affect signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it exhibits effective bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Given its structural features, the compound is being investigated for potential neuroprotective effects. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

StudyFindings
Zhang et al. (2022)Evaluated anticancer effects on MCF-7 breast cancer cellsInduced apoptosis via caspase activation
Lee et al. (2023)Assessed antimicrobial efficacy against E. coliEffective at low concentrations; potential for therapeutic applications
Patel et al. (2024)Investigated neuroprotective effects in an Alzheimer’s modelReduced amyloid-beta toxicity in neuronal cultures

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